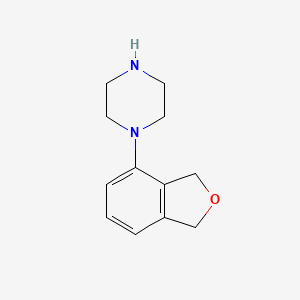

4-Piperazino-1,3-dihydroisobenzofuran

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(1,3-dihydro-2-benzofuran-4-yl)piperazine |

InChI |

InChI=1S/C12H16N2O/c1-2-10-8-15-9-11(10)12(3-1)14-6-4-13-5-7-14/h1-3,13H,4-9H2 |

InChI Key |

WEVKZZIXPUYPPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2COC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytorhizophins D–I (1-Phenyl-1,3-dihydroisobenzofuran Derivatives)

Cytorhizophins D–I, isolated from the endophytic fungus Cytospora rhizophorae, share the 1,3-dihydroisobenzofuran core but differ in substituents. Cytorhizophins D–E and F–G feature a 1-phenyl group and a highly oxygenated isopentenyl unit, while cytorhizophins H–I incorporate a tetracyclic furoxanthenone system .

Key Comparisons:

- Antioxidant Activity : Cytorhizophins D–G exhibit potent DPPH radical scavenging activity (EC50 = 5.86–26.80 μM), outperforming ascorbic acid (EC50 = 25.53 μM). This suggests that aryl substitution on the dihydroisobenzofuran scaffold enhances antioxidant efficacy .

- Structural Impact: The 1-phenyl group in cytorhizophins likely contributes to radical stabilization, whereas the piperazine group in 4-piperazino-1,3-dihydroisobenzofuran may prioritize receptor interaction over antioxidant activity.

Table 1: Antioxidant Activity of Dihydroisobenzofuran Derivatives

| Compound | DPPH EC50 (μM) | Reference |

|---|---|---|

| Cytorhizophins D–G | 5.86–26.80 | |

| Ascorbic Acid (Control) | 25.53 |

1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines

These compounds, studied by Corrêa et al. (2017), are pharmacologically optimized analogs with anti-inflammatory properties. They act as dual histamine H3 and H4 receptor antagonists, suppressing cAMP accumulation and glucagon-induced hepatic glucose production .

Key Comparisons:

- Pharmacological Target : Unlike cytorhizophins (antioxidant focus), these piperazine derivatives target GPCRs (H3R/H4R), indicating structural flexibility for diverse therapeutic applications.

- Substituent Influence: The 2,3-dihydrobenzofuran moiety in these compounds may enhance metabolic stability compared to the isobenzofuran core in this compound.

Piperazine-Functionalized Quinolones

and describe quinolone derivatives with piperazino-carbopiperazino side chains. These compounds exhibit antibacterial properties, with structural modifications (e.g., fluorine substitution) enhancing potency against Gram-negative pathogens .

Key Comparisons:

- Biological Activity: The quinolone core prioritizes DNA gyrase inhibition, whereas this compound’s fused ring system may favor CNS or anti-inflammatory targets.

- Synthetic Flexibility : Both classes utilize piperazine for solubility and bioavailability, but the dihydroisobenzofuran scaffold offers a distinct pharmacokinetic profile.

Recommendations :

- Conduct SAR studies to optimize substituents on the isobenzofuran core for target-specific efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Piperazino-1,3-dihydroisobenzofuran, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis of 1,3-dihydroisobenzofuran derivatives often involves tandem allylation/oxa-Michael addition reactions. For example, tin powder-mediated one-pot reactions with o-formyl chalcones and allyl bromides under mild conditions (e.g., room temperature, dichloromethane solvent) yield bicyclic structures efficiently . Transition-metal-free methods using cesium carbonate as a promoter for intramolecular hydroalkoxylation of aromatic alkynols are also effective, achieving regioselective 5-exo-dig cyclization .

- Key Considerations : Solvent polarity, temperature control, and catalyst selection (e.g., cesium carbonate vs. tin powder) significantly impact regioselectivity and yield.

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and substituent orientation?

- Methodology : X-ray crystallography is the gold standard for resolving bicyclic systems. For example, the crystal structure of 3-(4-methylpiperazin-1-yl)isobenzofuran-1(3H)-one reveals a non-planar conformation due to steric interactions between substituents . Complementary techniques include NMR (e.g., - and -NMR for piperazine ring proton coupling patterns) and IR spectroscopy (to identify carbonyl or nitro groups if present).

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .

Q. What are the common chemical reactions involving the piperazine and dihydroisobenzofuran moieties in this compound?

- Reactivity Profile :

- Piperazine : Undergoes N-alkylation, acylation, or coordination with metal catalysts (e.g., palladium for cross-coupling reactions) .

- Dihydroisobenzofuran : Susceptible to electrophilic aromatic substitution (e.g., nitration at the 4-position) and oxidation to form phthalide derivatives .

- Mechanistic Insight : The nitro group at the 4-position (in related compounds) enhances electrophilicity, directing substitution to ortho/para positions .

Advanced Research Questions

Q. How can catalytic systems like palladium nanoparticles improve the efficiency of tandem reactions (e.g., coupling/cyclization/hydrogenation) for synthesizing this compound derivatives?

- Methodology : Palladium nanoparticles in polyol solvents enable one-pot tandem reactions, achieving >90% yields in phthalimide and isoindolinone syntheses . Optimize parameters such as nanoparticle size (5–10 nm), solvent (ethylene glycol), and hydrogen pressure (1–3 atm) to minimize side reactions.

- Data Contradictions : Conflicting reports on nitro group reduction (amine vs. hydroxylamine intermediates) may arise from varying hydrogenation conditions. Resolve via controlled experiments with isotopic labeling .

Q. What strategies address contradictory data in regioselectivity during electrophilic substitution reactions on this compound?

- Case Study : Nitration of 4-Nitro-1,3-dihydroisobenzofuran yields conflicting positional isomers in different studies.

- Resolution : Use computational modeling (e.g., Fukui function analysis) to predict electrophilic sites. Validate with kinetic studies under controlled acidity (e.g., HNO/HSO vs. acetyl nitrate) .

Q. How can novel derivatives of this compound be designed to enhance biological activity while maintaining metabolic stability?

- Design Framework :

- Bioisosteric Replacement : Substitute the piperazine ring with 1,2,4-triazole to modulate pharmacokinetics .

- Prodrug Strategies : Introduce tert-butoxycarbonyl (Boc) groups to improve solubility, as seen in 4-[4-(tert-Boc)piperazino]benzoic acid derivatives .

- Validation : Conduct in vitro CYP450 inhibition assays and stability studies in simulated gastric fluid .

Structural and Safety Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.